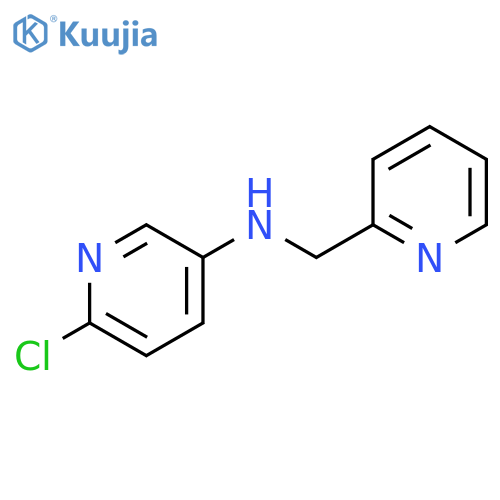Cas no 1545807-62-2 (6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine)

1545807-62-2 structure
商品名:6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine
6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinemethanamine, N-(6-chloro-3-pyridinyl)-
- 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine
-
- インチ: 1S/C11H10ClN3/c12-11-5-4-10(8-15-11)14-7-9-3-1-2-6-13-9/h1-6,8,14H,7H2
- InChIKey: XKCPUADAVVANTI-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2=CC=C(Cl)N=C2)=NC=CC=C1
6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163518-0.25g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 0.25g |
$840.0 | 2023-05-24 | ||
| Enamine | EN300-163518-10.0g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 10g |
$3929.0 | 2023-05-24 | ||
| Enamine | EN300-163518-250mg |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-163518-2500mg |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 2500mg |
$1230.0 | 2023-09-22 | ||
| Enamine | EN300-163518-5000mg |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-163518-50mg |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-163518-10000mg |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
| Enamine | EN300-163518-1.0g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 1g |
$914.0 | 2023-05-24 | ||
| Enamine | EN300-163518-5.0g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 5g |
$2650.0 | 2023-05-24 | ||
| Enamine | EN300-163518-0.05g |
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine |
1545807-62-2 | 0.05g |
$768.0 | 2023-05-24 |
6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
1545807-62-2 (6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 42464-96-0(NNMTi)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
